1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine dihydrochloride
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Overview
Description
1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine dihydrochloride is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine dihydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an antimicrobial agent.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which can lead to neuroprotective effects. Additionally, it may inhibit the growth of certain pathogens by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine dihydrochloride
- 1-(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride
Uniqueness
1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C10H16Cl2N2 |
---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;;/h1-2,5,12H,3-4,6-7,11H2;2*1H |
InChI Key |
XDTUSXIBKGVULR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)CN.Cl.Cl |
Origin of Product |
United States |
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